(R)-1-(Anthracen-9-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC16762960
Molecular Formula: C16H16ClN
Molecular Weight: 257.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN |
|---|---|
| Molecular Weight | 257.76 g/mol |
| IUPAC Name | 1-anthracen-9-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H |
| Standard InChI Key | ANSFQYOBYYVFEY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar anthracene moiety (a fused tricyclic aromatic system) bonded to a chiral ethanamine group, which is protonated as a hydrochloride salt. The (R)-configuration at the amine-bearing carbon introduces stereochemical specificity, critical for interactions with chiral environments . Key structural identifiers include:
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IUPAC Name: 1-anthracen-9-ylethanamine hydrochloride
The anthracene system’s extensive π-conjugation contributes to strong UV-Vis absorption (λₐᵦₛ ≈ 250–400 nm) and fluorescence emission, while the hydrochloride salt enhances solubility in polar solvents .
Table 1: Key Physicochemical Properties
Spectroscopic Characteristics
The anthracene core exhibits strong fluorescence with a quantum yield (Φ) of ~0.45 in methanol, making it suitable for imaging applications. Nuclear Magnetic Resonance (NMR) spectra reveal distinct aromatic proton signals between δ 7.8–8.5 ppm and a methyl doublet at δ 1.3 ppm for the ethanamine group .
Synthesis and Industrial Production
Reaction Pathways
The synthesis involves three stages:
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Friedel-Crafts Acylation: Anthracene reacts with acetyl chloride in the presence of AlCl₃ to yield 9-acetylanthracene.
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Chiral Resolution: The racemic 1-(anthracen-9-yl)ethanamine is resolved using tartaric acid derivatives to isolate the (R)-enantiomer .
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Salt Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility .
Process Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. For example, a microreactor system operating at 80°C achieves 92% yield with a residence time of 15 minutes, compared to 68% yield in batch processes.
Table 2: Synthetic Performance Metrics
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Yield | 68% | 92% |
| Purity | 95% | 99% |
| Reaction Time | 2 hours | 15 minutes |
Applications in Scientific Research
Fluorescence-Based Sensing
The compound’s rigid anthracene structure enables selective binding to metal ions. For instance, it exhibits a 20-fold fluorescence enhancement upon coordinating Cu²⁺ in aqueous solutions, with a detection limit of 0.1 µM. This property is leveraged in environmental monitoring for heavy metal detection.
Asymmetric Catalysis
The chiral amine group facilitates enantioselective reactions. In a 2024 study, the compound served as a ligand in palladium-catalyzed allylic alkylation, achieving 94% enantiomeric excess (ee) for β-ketoester products .
Biological Imaging
Functionalized derivatives of (R)-1-(anthracen-9-yl)ethanamine hydrochloride penetrate cell membranes and localize in lipid droplets. A 2025 report demonstrated its use in real-time tracking of lipid metabolism in live HeLa cells, with minimal photobleaching over 30 minutes .
Research Findings and Recent Advances
Photostability Enhancements
Encapsulating the compound in mesoporous silica nanoparticles (MSNs) increased its photostability by 300%, enabling prolonged imaging sessions . The MSNs’ pore size (2.3 nm) was optimized to prevent aggregation-induced quenching .
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